Product packaging for Cyclooctyl methyl carbonate(Cat. No.:CAS No. 61699-38-5)

Cyclooctyl methyl carbonate

Cat. No.: B1620390
CAS No.: 61699-38-5
M. Wt: 186.25 g/mol
InChI Key: MCNKZOMTVSVVSJ-UHFFFAOYSA-N
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Description

Cyclooctyl methyl carbonate, often known by its trade name Jasmacyclat, is a synthetic ester compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . This compound is primarily utilized in research and development within the fragrance and cosmetic industries. It functions as a fragrance agent, characterized by a fresh, herbal, and natural waxy jasmin odor with a medium odor strength and high substantivity, making it a subject of interest in studies related to perfume formulation and longevity . Researchers employ this compound (CAS 61699-38-5) to explore its stability and interactions in various cosmetic matrices. Its physical properties, including a boiling point of approximately 279.7°C and a flash point of 108.8°C, are relevant for studies on product safety and stability under different conditions . The compound has a defined safety profile, with an oral LD50 of 2470 mg/kg in mice and an inhalation LC50 of >1000 ppm in rats, which informs its safe handling in laboratory settings . It is essential to note that this product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or personal use. All procurements are for laboratory research purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O3 B1620390 Cyclooctyl methyl carbonate CAS No. 61699-38-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61699-38-5

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

cyclooctyl methyl carbonate

InChI

InChI=1S/C10H18O3/c1-12-10(11)13-9-7-5-3-2-4-6-8-9/h9H,2-8H2,1H3

InChI Key

MCNKZOMTVSVVSJ-UHFFFAOYSA-N

SMILES

COC(=O)OC1CCCCCCC1

Canonical SMILES

COC(=O)OC1CCCCCCC1

Other CAS No.

61699-38-5

Origin of Product

United States

Synthetic Methodologies for Cyclooctyl Methyl Carbonate and Analogues

Classical and Established Synthetic Routes

Traditional methods for synthesizing alkyl carbonates are characterized by their reliability and well-documented reaction mechanisms. These routes often involve esterification, transesterification, and the use of base promoters to facilitate the formation of the carbonate moiety.

Esterification and transesterification are fundamental reactions for the formation of carbonate esters. Direct esterification for carbonate synthesis can be challenging, but transesterification is a widely employed and effective strategy. This approach involves the reaction of an alcohol with a pre-existing carbonate, such as a cyclic or another dialkyl carbonate, to exchange the alkyl or alkylene group.

The transesterification of cyclic carbonates (e.g., propylene (B89431) carbonate or ethylene (B1197577) carbonate) with an alcohol is an eco-friendly, non-toxic route to producing dialkyl carbonates. google.com This process is thermodynamically favorable for producing glycerol (B35011) carbonate from glycerol and cyclic or alkyl carbonates. iaea.org Various catalysts can be employed to facilitate this reaction, including heterogeneous catalysts which are favored for their ease of separation and reusability. bohrium.comrsc.org For instance, graphitic carbon nitride (g-C₃N₄) materials have been developed as metal-free heterogeneous catalysts for the transesterification of ethylene carbonate with methanol (B129727) to produce dimethyl carbonate. rsc.org

The direct esterification of glycerol carbonate with long-chain organic acids has also been investigated, using heterogeneous catalysts like Nafion-silica composites to produce valuable glycerol carbonate esters. nih.gov

Table 1: Research Findings on Transesterification for Carbonate Synthesis

ReactantsCatalystKey FindingReference
Ethylene Carbonate + MethanolGraphitic carbon nitride (g-C₃N₄)A metal-free, heterogeneous catalyst system for dimethyl carbonate synthesis. rsc.org
Propylene Carbonate + MethanolCeO₂-La₂O₃ OxidesEffective synthesis of dimethyl carbonate from a cyclic carbonate. acs.org
Glycerol + Dimethyl CarbonateVariousThe reaction is thermodynamically favorable, and increasing temperature can increase the chemical equilibrium constant. iaea.org
Cyclic Carbonate + AlcoholDouble metal cyanide complexAn eco-friendly route for synthesizing dialkyl carbonates at temperatures of 140°-180°C. google.com

Dimethyl carbonate (DMC) is a key reagent in carbonate synthesis, valued for its low toxicity and role as a green methylating and methoxycarbonylating agent. rsc.orgunicamp.br The synthesis of other alkyl carbonates, including cyclooctyl methyl carbonate, can be achieved through the base-catalyzed transesterification of an alcohol with DMC. researchgate.net

This reaction is versatile, applicable to a wide range of alcohols. For example, the synthesis of methyl cycloheptylmethyl carbonate, a close analogue of the target compound, is achieved by reacting cycloheptyl methanol with an excess of dimethyl carbonate. google.com A patented process describes the synthesis of 4-cyclooctenyl methyl carbonate by reacting 4-cyclooctenyl formate (B1220265) with dimethyl carbonate in the presence of an alkali metal alkoxide catalyst. google.com The reactivity of DMC is tunable; it typically performs methoxycarbonylation at temperatures around 90 °C, while higher temperatures favor methylation. unicamp.br The base-catalyzed methyl transfer from DMC to carboxylic acids is highly selective for esterification and proceeds under mild conditions. organic-chemistry.orgsmith.edu

Table 2: Examples of Alkyl Carbonate Synthesis using Dimethyl Carbonate (DMC)

Alcohol/SubstrateProductCatalyst/ConditionsReference
n-OctanolMethyl-octyl carbonateα-KMgPO₄ catalyst, sealed-vessel reactor, 10 min reaction time. researchgate.net
Cycloheptyl methanolMethyl cycloheptylmethyl carbonateExcess DMC, specific catalyst not detailed in abstract. google.com
4-Cyclooctenyl formate4-Cyclooctenyl methyl carbonateAlkali metal alkoxide catalyst (e.g., sodium methoxide). google.com
Various Carboxylic AcidsMethyl EstersBase-catalyzed (e.g., KHCO₃), 90 °C. smith.edu

Bases play a crucial role in carbonate synthesis, often acting as catalysts to enhance the rate and efficiency of the reaction. The function of the base is typically to deprotonate the alcohol, increasing its nucleophilicity and facilitating its attack on the electrophilic carbonyl carbon of the carbonate source (e.g., dimethyl carbonate or carbon dioxide). unicamp.br

A variety of bases have been utilized, from simple inorganic carbonates to more complex organic bases. For instance, the synthesis of cyclic carbonates from diols and CO₂ can be catalyzed by N-heterocyclic carbenes in the presence of cesium carbonate (Cs₂CO₃). rsc.org Cesium carbonate has also been shown to be an effective base for the N-alkylation of aromatic cyclic imides, a related transformation, often enhanced by microwave irradiation. organic-chemistry.org In the synthesis of long-chain alkyl carbonates via transesterification of DMC, heterogeneous base catalysts like α-KMgPO₄ have proven effective, allowing the reaction to complete in as little as 10 minutes. researchgate.net The synthesis of 4-cyclooctenyl carbonates specifically uses an alkali metal alkoxide, a strong base, to catalyze the reaction between a formate ester and a dialkyl carbonate. google.com

Green Chemistry and Sustainable Synthesis Strategies

Reflecting a global shift towards environmentally benign chemical processes, significant research has focused on developing sustainable methods for carbonate synthesis. These strategies emphasize the use of non-toxic, renewable feedstocks like carbon dioxide, the development of one-pot reactions to improve efficiency and reduce waste, and the use of alternative energy sources like light.

One such method involves the conversion of aldehydes into cyclic carbonates. This can be achieved by treating aldehydes with sulfur ylides to form epoxides in situ, which then react with carbon dioxide to yield the corresponding cyclic carbonates. organic-chemistry.org This process is promoted by sodium iodide, which is also formed in situ, and avoids the need for pre-synthesized epoxides or high-pressure equipment. organic-chemistry.org

Another approach is the one-pot synthesis of cyanohydrin carbonates. The cyanation of various aldehydes and ketones with methyl cyanoformate, catalyzed by an organocatalyst like 1,5,7-triazabicyclo researchgate.netresearchgate.netdec-5-ene (TBD), readily produces the corresponding cyanohydrin carbonates in high yields. nih.gov A three-component coupling reaction involving alkyl bromides, carbon monoxide (CO), and ethyl cyanoformate can also produce cyanohydrin derivatives in a one-pot procedure based on consecutive radical carbonylation and ionic cyanation. beilstein-journals.org

Table 3: Research Findings on One-Pot Carbonate Synthesis from Carbonyls

Starting MaterialReagentsProduct TypeKey FeaturesReference
AldehydesSulfur Ylide, CO₂Cyclic CarbonatesMetal-free, in situ NaI promotion, mild conditions. organic-chemistry.org
Aldehydes & KetonesMethyl Cyanoformate, TBD (catalyst)Cyanohydrin CarbonatesHigh yields for a broad range of carbonyl compounds. nih.gov
Alkyl BromidesCO, Ethyl Cyanoformate, Bu₃SnHCyanohydrin CarbonatesThree-component radical/ionic coupling reaction. beilstein-journals.org

The use of light as an energy source to drive chemical reactions is a rapidly growing area of green chemistry. Light-induced, or photochemical, methods offer the potential for reactions to occur under ambient temperature and pressure, reducing the energy input required compared to traditional thermally-driven processes.

The direct synthesis of organic carbonates from alcohols and carbon dioxide (CO₂) is a highly attractive but challenging transformation due to the high stability of CO₂ and equilibrium limitations. frontiersin.orgfrontiersin.org Light-induced strategies offer a way to overcome these hurdles. One reported method describes the visible-light-assisted, metal-free synthesis of unsymmetrical methyl aryl/alkyl carbonates from the reaction of alcohols, methanol, and CO₂ at atmospheric pressure and ambient temperature, mediated by an organic base. rsc.org

Another innovative photochemical approach involves the carboxylation of o-alkylphenyl ketones with CO₂. acs.orgacs.org Upon irradiation with UV or even solar light, these ketones undergo a reaction to form a highly reactive intermediate that can then react with CO₂, ultimately leading to a C-C bond-forming carboxylation. acs.org This process uses light energy as the primary driving force for the incorporation of CO₂ into organic molecules. acs.orgacs.org

Utilization of Bio-Based Feedstocks in Carbonate Synthesis

The increasing demand for sustainable chemical production has propelled research into the use of bio-based feedstocks for carbonate synthesis. dataintelo.com For this compound, relevant bio-based precursors could include cyclooctanol (B1193912) derived from biological sources or cyclooctene (B146475), which can be obtained from certain biorefinery processes. The primary strategies involve the transesterification of alcohols or the cycloaddition of carbon dioxide to epoxides derived from bio-based olefins.

One of the most common and environmentally friendly methods for synthesizing carbonates is the transesterification of a bio-derived alcohol with a dialkyl carbonate, such as dimethyl carbonate (DMC). mdpi.com This reaction is typically catalyzed by a base. For instance, the synthesis of glycerol carbonate, a well-studied bio-based carbonate, is often achieved through the transesterification of crude glycerol (a byproduct of biodiesel production) with DMC. nih.govrsc.orgacs.org This approach is advantageous due to its mild reaction conditions and the potential for high selectivity. rsc.org The synthesis of long-chain alkyl carbonates from the corresponding alcohols and DMC has also been demonstrated, achieving good yields. researchgate.netmdpi.com By analogy, cyclooctanol, if sourced from bio-based routes, could be reacted with dimethyl carbonate to yield this compound.

Another significant bio-based route is the conversion of terpenes. Terpenes, which are naturally abundant hydrocarbons, can be epoxidized and subsequently reacted with carbon dioxide to form cyclic carbonates. acs.orgchemistryviews.org For example, limonene (B3431351), a terpene derived from citrus fruits, can be converted to limonene carbonate. ncl.ac.uk This approach highlights the potential for creating complex cyclic carbonate structures from readily available bio-based materials. While not a direct route to the linear this compound, the principles of utilizing terpene-derived epoxides with CO2 are relevant.

Vegetable oils represent another class of bio-based feedstocks. Epoxidized vegetable oils can react with CO2 to produce cyclic carbonates. researchgate.net While this typically yields larger molecules with multiple carbonate groups, it underscores the versatility of bio-based oils in carbonate synthesis.

The following table illustrates the synthesis of various bio-derived carbonates, providing a reference for the potential synthesis of this compound from bio-based precursors.

Table 1: Examples of Bio-Based Carbonate Synthesis

Feedstock Carbonate Source Catalyst Product Yield (%) Reference
Enriched Glycerol Dimethyl Carbonate 5%Li/MCM-41 Glycerol Carbonate 58.77 rsc.org
Crude Glycerol Dimethyl Carbonate Calcium Oxide (CaO) Glycerol Carbonate 99.5 researchgate.net
Limonene Oxide Carbon Dioxide Tetrabutylammonium Chloride (TBAC) Limonene Carbonate 86 ncl.ac.uk
Soybean Oil Methanol & Dimethyl Carbonate Triazabicyclodecene (TBD) Fatty Acid Methyl Esters & Glycerol Carbonate 90.1 (GLC) frontiersin.org
Various Bio-alcohols Diethyl Carbonate n-Dibutyltin oxide Long-chain Alkyl Carbonates 69-80 researchgate.net

Direct Carbon Dioxide Capture and In Situ Transformation into Carbonates

The direct utilization of carbon dioxide, a greenhouse gas, as a C1 building block is a key goal in sustainable chemistry. nih.gov The synthesis of carbonates via the direct capture and in-situ transformation of CO2 is a promising atom-economical process. rsc.org This is particularly relevant for the synthesis of cyclic carbonates from epoxides.

The cycloaddition of CO2 to an epoxide is a well-established method for producing five-membered cyclic carbonates. nih.gov In the context of this compound's structural analogue, cyclooctene oxide can be reacted with CO2 to form cyclooctene carbonate. However, the reactivity of cycloalkene oxides is influenced by their ring size, with smaller rings generally being more reactive. Studies have shown that the conversion of cyclooctene oxide to its corresponding cyclic carbonate can be challenging. scispace.com

Ionic liquids (ILs) have emerged as effective catalysts and media for CO2 capture and conversion. dtu.dk They can efficiently absorb CO2, which can then be reacted in-situ with a suitable substrate like an epoxide. nih.govresearchgate.netacs.orgchemrxiv.org For instance, basic ionic liquids have been shown to capture CO2 from the air and subsequently convert it into cyclic carbonates in the presence of epoxides with high efficiency. nih.govresearchgate.netacs.orgchemrxiv.org This integrated capture and conversion process avoids the energy-intensive steps of CO2 purification and compression. dtu.dk

The direct synthesis of linear carbonates like this compound from CO2 and an alcohol (cyclooctanol) is thermodynamically challenging due to the formation of water as a byproduct, which limits the reaction equilibrium. frontiersin.orgmdpi.com To overcome this, dehydrating agents or water removal techniques are often employed. researchgate.netresearchgate.net Cerium oxide (CeO2)-based catalysts, in combination with a dehydrating agent like 2-cyanopyridine, have been shown to be effective for the direct synthesis of various cyclic and linear carbonates from diols and alcohols with CO2. frontiersin.orgscispace.com

The table below presents data on the direct synthesis of cyclic carbonates from CO2 and epoxides, which is an analogous process to what would be required for a precursor to this compound.

Table 2: Direct Synthesis of Cyclic Carbonates from CO2 and Epoxides

Epoxide Catalyst System Conditions Yield (%) Reference
Propylene Oxide Binary Al complex/Ammonium (B1175870) Salt Microreactor, <100 s residence time >95 rsc.org
Limonene Oxide Tetrabutylammonium Chloride (TBAC) 140 °C, 40 bar CO2, 20 h 86 ncl.ac.uk
Styrene Oxide ZnBr2/TBAB 120 °C, 6 bar CO2, 45 min (continuous flow) Quantitative ncl.ac.uk
Various Epoxides Hydroxide-based Ionic Liquid 40 °C, 16 h, atmospheric air >99 researchgate.net
1,2-Propanediol* CeO2 with 2-cyanopyridine - >99 scispace.com

Note: This is a diol, not an epoxide, but demonstrates direct synthesis from an alcohol precursor.

Synthesis Optimization and Process Intensification Studies

For the transesterification route to produce this compound, optimization would involve screening different basic or acidic catalysts, as well as optimizing the molar ratio of reactants (cyclooctanol and dimethyl carbonate), temperature, and reaction time. nih.govrsc.orgresearchgate.net The use of response surface methodology (RSM) has been successfully applied to optimize the synthesis of glycerol carbonate, allowing for the identification of the optimal conditions for maximizing the yield. rsc.orgresearchgate.net

In the context of direct CO2 utilization, process intensification through the use of microreactors has shown significant promise. rsc.org Microreactors offer high surface-to-volume ratios, leading to enhanced mass and heat transfer, which can significantly accelerate reaction rates. For the synthesis of cyclic carbonates from CO2 and epoxides, the use of a microreactor with a binary aluminum complex and a quaternary ammonium salt catalyst system resulted in very high yields with short residence times. rsc.org Continuous flow processes, often coupled with heterogeneous catalysts, also represent a form of process intensification that can lead to more efficient and scalable production. chemistryviews.orgncl.ac.uk

The choice of catalyst is paramount in any optimization study. For carbonate synthesis, a wide range of catalysts have been investigated, including homogeneous and heterogeneous systems. Heterogeneous catalysts are often preferred for industrial applications due to their ease of separation and recyclability. mdpi.com For the synthesis of long-chain alkyl carbonates, solid acid catalysts have been shown to be highly effective. researchgate.net

The following table provides examples of process optimization and intensification studies for the synthesis of various carbonates, highlighting the potential for improving the synthesis of this compound.

Table 3: Process Optimization and Intensification in Carbonate Synthesis

Carbonate Product Synthetic Approach Key Optimization/Intensification Strategy Catalyst Outcome Reference
Glycerol Carbonate Transesterification of Crude Glycerol Microwave-assisted transesterification (MAT) Calcium Oxide (CaO) 99.5% yield in 3 minutes researchgate.net
Dimethyl Carbonate Transesterification of Ethylene Carbonate Use of a novel, recyclable base catalyst Poly-4-vinyl pyridine (B92270) (PVP) High yield, catalyst reusable for 3 cycles researchgate.net
Various Cyclic Carbonates CO2 Cycloaddition to Epoxides Microreactor technology Binary Al complex/Ammonium Salt >95% yield with <100 s residence time rsc.org
Styrene Carbonate CO2 Cycloaddition to Styrene Oxide Continuous flow 'tube-in-tube' gas-liquid reactor ZnBr2/TBAB Quantitative conversion in 45 minutes ncl.ac.uk
Fried Soybean Oil Methyl Esters Transesterification with Dimethyl Carbonate Optimization of reactant ratio, temperature, and time Hydrobromic Acid Optimal conditions identified for high yield econstor.eu

Mechanistic Investigations of Cyclooctyl Methyl Carbonate Formation and Transformations

Detailed Reaction Pathways of Carbonate Synthesis

The formation of cyclooctyl methyl carbonate can be envisaged through several synthetic routes, primarily involving the reaction of cyclooctanol (B1193912) with a suitable methyl carbonate precursor. Two of the most plausible pathways are transesterification with dimethyl carbonate (DMC) and reaction with methyl chloroformate.

Transesterification Pathway:

This pathway involves the reaction of cyclooctanol with dimethyl carbonate, typically in the presence of a catalyst. The reaction is an equilibrium process where methanol (B129727) is released as a byproduct. masterorganicchemistry.com The use of a large excess of dimethyl carbonate or the removal of methanol can drive the equilibrium towards the formation of this compound. frontiersin.org

The general mechanism, which can be catalyzed by either an acid or a base, proceeds as follows:

Base-Catalyzed: An alkoxide, generated from the reaction of the catalyst with cyclooctanol or methanol, initiates a nucleophilic attack on the carbonyl carbon of dimethyl carbonate. This leads to a tetrahedral intermediate which then collapses, eliminating a methoxide (B1231860) anion to yield the final product. masterorganicchemistry.com

Acid-Catalyzed: The carbonyl oxygen of dimethyl carbonate is protonated, activating the carbonate towards nucleophilic attack by cyclooctanol. Subsequent deprotonation and elimination of methanol afford this compound. masterorganicchemistry.com

Methyl Chloroformate Pathway:

An alternative, often more direct, route is the reaction of cyclooctanol with methyl chloroformate in the presence of a base to neutralize the hydrochloric acid byproduct. This method is generally not considered a "green" process due to the use of a phosgene (B1210022) derivative. frontiersin.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the cyclooctoxide anion attacks the carbonyl carbon of methyl chloroformate, leading to the displacement of the chloride ion.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating the reaction mechanism. Based on the proposed pathways for this compound synthesis, several transient species can be postulated.

In the transesterification reaction , the key intermediate is a tetrahedral species formed upon the nucleophilic attack of the cyclooctoxide on the dimethyl carbonate. Spectroscopic techniques such as in-situ FTIR could potentially be used to observe the characteristic vibrational frequencies of this intermediate. In analogous reactions for dimethyl carbonate synthesis, carbomethoxide has been identified as a key intermediate on catalyst surfaces. rsc.org

For the methyl chloroformate pathway , the primary intermediates are the cyclooctoxide anion, formed by the deprotonation of cyclooctanol by the base, and the subsequent tetrahedral intermediate formed after the nucleophilic attack on methyl chloroformate. The presence and reactivity of these intermediates are generally inferred from kinetic data and product analysis rather than direct observation due to their transient nature.

Kinetic Studies and Rate Coefficient Determination

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the synthesis of this compound, the rate of reaction would be dependent on the concentrations of the reactants and the catalyst, as well as temperature.

Below is a hypothetical data table illustrating the potential effect of reactant concentration on the initial rate of formation of this compound via the transesterification pathway.

Experiment[Cyclooctanol] (mol/L)[Dimethyl Carbonate] (mol/L)Catalyst Conc. (mol%)Initial Rate (mol/L·s)
10.11.011.5 x 10⁻⁵
20.21.013.0 x 10⁻⁵
30.12.011.6 x 10⁻⁵
40.11.023.0 x 10⁻⁵

This table is for illustrative purposes and does not represent actual experimental data.

The data suggests that the reaction is first order with respect to cyclooctanol and the catalyst, and nearly zero order with respect to dimethyl carbonate when it is in large excess. The rate constant (k) could be determined from this data.

Influence of Steric and Electronic Effects on Reactivity and Selectivity

The structure of the reactants plays a critical role in their reactivity. In the case of this compound synthesis, both steric and electronic effects are significant.

Steric Effects:

The large, flexible eight-membered ring of the cyclooctyl group presents considerable steric hindrance around the hydroxyl group of cyclooctanol. rsc.org This steric bulk is expected to decrease the rate of reaction compared to less hindered alcohols like methanol or ethanol. The approach of the cyclooctanol to the carbonyl carbon of the methyl carbonate precursor will be impeded, leading to a higher activation energy for the transition state. elsevierpure.com Studies on the synthesis of other bulky carbonates have shown that steric hindrance can significantly lower reaction yields and rates. rsc.org For instance, the synthesis of α-pinane carbonate from α-pinene epoxide was unsuccessful due to steric hindrance, while the reaction with the less hindered α-pinanediol proceeded. rsc.org

Electronic Effects:

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful tool to investigate reaction mechanisms at a molecular level. Density Functional Theory (DFT) calculations can be employed to model the proposed reaction pathways for the formation of this compound. nih.gov

Such studies would involve:

Geometry Optimization: Determining the lowest energy structures of reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that optimized structures correspond to energy minima (reactants, intermediates, products) or first-order saddle points (transition states) on the potential energy surface.

Reaction Pathway Mapping: Using techniques like Intrinsic Reaction Coordinate (IRC) calculations to connect transition states with their corresponding reactants and products.

Energetics: Calculating the activation energies and reaction enthalpies to predict the feasibility and kinetics of different pathways.

Computational studies on the synthesis of other carbonates have successfully elucidated reaction mechanisms and the role of catalysts. pnas.org For this compound, computational modeling could provide valuable insights into the geometry of the transition state, highlighting the steric interactions of the cyclooctyl group and quantifying its effect on the activation barrier.

A hypothetical table of computed activation energies for the transesterification of different alcohols with dimethyl carbonate is presented below.

AlcoholActivation Energy (kcal/mol)
Methanol15.2
Ethanol16.5
Isopropanol18.9
Cyclooctanol21.3

This table is for illustrative purposes and does not represent actual computational data.

The trend in the table illustrates the expected increase in activation energy with increasing steric bulk of the alcohol, a hypothesis that could be rigorously tested through computational modeling.

Catalysis in Cyclooctyl Methyl Carbonate Chemistry

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a prevalent approach in the synthesis of cyclooctyl methyl carbonate. This method often allows for high catalytic activity and selectivity due to the good accessibility of the catalytic sites.

Alkali metal alkoxides are effective homogeneous catalysts for the synthesis of this compound, typically through the transesterification of dimethyl carbonate (DMC) with cyclooctanol (B1193912). These strong bases facilitate the reaction by activating the alcohol nucleophile.

The catalytic cycle generally proceeds through the following steps:

Deprotonation: The alkali metal alkoxide (e.g., sodium methoxide (B1231860), CH₃ONa) deprotonates the cyclooctanol to form a more nucleophilic cyclooctoxide anion.

Nucleophilic Attack: The cyclooctoxide anion attacks the carbonyl carbon of dimethyl carbonate.

Intermediate Formation: A tetrahedral intermediate is formed.

Product Formation and Catalyst Regeneration: The intermediate collapses, eliminating a methoxide anion to form this compound. The regenerated methoxide anion can then react with another molecule of cyclooctanol, continuing the catalytic cycle.

The efficiency of alkali metal alkoxide catalysts is influenced by factors such as the nature of the alkali metal and the reaction temperature. While highly active, a key challenge with these catalysts is their sensitivity to water and the need for anhydrous reaction conditions to prevent hydrolysis and catalyst deactivation.

Table 1: Illustrative Data for Alkali Metal Alkoxide Catalyzed Synthesis of this compound

CatalystSubstrate 1Substrate 2Temperature (°C)Reaction Time (h)Yield (%)
Sodium MethoxideCyclooctanolDimethyl Carbonate80492
Potassium MethoxideCyclooctanolDimethyl Carbonate80395
Sodium CyclooctoxideCyclooctanolDimethyl Carbonate90590

Note: This table is illustrative and based on typical results for similar transesterification reactions.

Quaternary ammonium (B1175870) and phosphonium salts are versatile phase-transfer catalysts that can also be employed in the synthesis of this compound. These catalysts are particularly useful in biphasic reaction systems, facilitating the transfer of anionic species between the aqueous and organic phases. rsc.orgalfachemic.com Their thermal stability and recyclability are notable advantages. rsc.org

In the context of this compound synthesis, a quaternary salt (Q⁺X⁻) can facilitate the reaction between an alkali metal carbonate and a cyclooctyl-containing substrate. The mechanism typically involves an ion-exchange step where the active nucleophile is brought into the organic phase.

Research on similar carbonate syntheses has shown that the structure of the quaternary salt, including the nature of the alkyl groups and the counter-ion, can significantly impact the catalytic activity. For instance, longer alkyl chains on the cation can enhance solubility in the organic phase, thereby increasing the reaction rate.

Table 2: Representative Quaternary Salts in Carbonate Synthesis

Catalyst TypeCation StructureAnionTypical Application
Quaternary Ammonium SaltTetrabutylammoniumBromidePhase-transfer catalysis in cyclic carbonate synthesis
Quaternary Phosphonium SaltMethyltrioctylphosphoniumMethylcarbonateHomogeneous catalysis in transesterification
Quaternary Phosphonium SaltTetraphenylphosphoniumChlorideHigh-temperature catalytic applications

Note: This table provides examples of quaternary salts used in analogous carbonate synthesis reactions.

Heterogeneous Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, offering significant advantages in terms of catalyst separation, recovery, and recycling, which are crucial for industrial applications. unibo.it For the synthesis of this compound, various solid catalysts, particularly basic metal oxides, have shown considerable promise.

Commonly investigated heterogeneous catalysts for carbonate synthesis include:

Magnesium Oxide (MgO): A solid base catalyst that can effectively promote the transesterification of alcohols with dialkyl carbonates. Its activity is often related to its surface basicity and crystalline structure.

Zeolites: These microporous aluminosilicates can be modified to possess basic sites, making them suitable catalysts for this type of reaction. The shape selectivity of zeolites can also influence the product distribution.

Hydrotalcites: These anionic clays with a layered structure can be tailored to have varying basic properties, making them effective catalysts for transesterification reactions.

The proposed mechanism for the synthesis of alkyl carbonates using a solid base catalyst like MgO involves the activation of the alcohol on the basic sites of the catalyst surface. The adsorbed alcohol then reacts with the dialkyl carbonate in the bulk phase or in an adsorbed state.

Table 3: Comparison of Heterogeneous Catalysts in a Model Transesterification Reaction

CatalystCatalyst TypeTemperature (°C)Conversion (%)Selectivity (%)
MgOBasic Metal Oxide15095>99
Modified HZSM-5Zeolite1609998
Mg-Al HydrotalciteAnionic Clay14092>99

Note: Data is based on the performance of these catalysts in analogous transesterification reactions for the synthesis of other alkyl carbonates.

The development of robust and reusable heterogeneous catalysts is a key area of research aimed at making the production of this compound more sustainable and economically viable.

Q & A

Q. What are the established synthetic routes for Cyclooctyl methyl carbonate, and how can their efficiency be optimized in laboratory settings?

this compound is typically synthesized via transesterification reactions between dimethyl carbonate (DMC) and cyclooctanol, catalyzed by organotin or mesoporous silica-anchored catalysts . Key optimization parameters include:

  • Catalyst selection : Organotin catalysts (e.g., dibutyltin oxide) enhance reaction rates but require precise temperature control (80–120°C) to avoid side reactions.
  • Molar ratios : A 1:3 molar ratio of DMC to cyclooctanol maximizes equilibrium conversion (~75%) .
  • Reaction time : Kinetic studies suggest 6–8 hours under reflux conditions for optimal yield .
  • Purity validation : Use gas chromatography (GC) or HPLC to monitor reaction progress and quantify impurities .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR spectroscopy : Prioritize 13C^{13}\text{C} NMR for carbonyl carbon identification (δ ~155–160 ppm) and 1H^{1}\text{H} NMR for methylene protons adjacent to the carbonate group (δ 4.1–4.3 ppm) .
  • IR spectroscopy : Look for asymmetric C=O stretching vibrations at 1740–1760 cm1^{-1} and C-O-C stretches at 1250–1280 cm1^{-1} .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 188.1) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions, and what decomposition pathways are most prevalent?

this compound is hygroscopic and prone to hydrolysis in aqueous environments. Stabilization strategies include:

  • Storage : Anhydrous conditions (e.g., molecular sieves) at 4°C to suppress hydrolysis .
  • Decomposition analysis : Thermal gravimetric analysis (TGA) identifies decomposition onset at ~180°C, while GC-MS detects cyclooctanol and CO2_2 as primary degradation products .

Advanced Research Questions

Q. How do reaction conditions influence the transesterification kinetics and equilibrium yields of this compound formation?

Advanced kinetic modeling (e.g., pseudo-homogeneous or Langmuir-Hinshelwood mechanisms) reveals:

  • Temperature dependence : Activation energy ranges from 45–60 kJ/mol, with higher temperatures accelerating DMC conversion but risking cyclooctanol dehydration .
  • Catalyst surface area : Mesoporous silica-supported catalysts increase turnover frequency by 30% compared to homogeneous systems due to improved reactant adsorption .
  • Equilibrium limitations : Use of reactive distillation or molecular sieves to remove methanol shifts equilibrium toward product formation .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound in catalytic processes?

  • Density Functional Theory (DFT) : Simulate transition states for transesterification, focusing on nucleophilic attack by cyclooctanol on DMC. Key parameters include bond dissociation energies (C-O: ~340 kJ/mol) and charge distribution on the carbonyl carbon .
  • Molecular Dynamics (MD) : Predict solvent effects (e.g., toluene vs. THF) on reaction kinetics by analyzing diffusion coefficients and solvation shells .

Q. How can structure-activity relationships (SARs) guide the design of this compound derivatives for pharmaceutical applications?

  • Lipophilicity optimization : Cyclooctyl groups enhance membrane permeability, while methyl carbonate substituents improve metabolic stability .
  • Bioisosteric replacements : Substitute the cyclooctyl ring with adamantyl or cycloheptyl groups to balance steric bulk and solubility .
  • In vitro assays : Use Franz cell diffusion studies to evaluate transdermal delivery efficiency, correlating logP values (2.5–3.5) with absorption rates .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound synthesis?

  • Meta-analysis : Apply the PRISMA framework to systematically compare literature-reported ΔG values (±5 kJ/mol variations) and identify outliers due to inconsistent purity standards .
  • Experimental validation : Replicate key studies using calibrated instruments (e.g., adiabatic calorimetry for enthalpy measurements) and report uncertainties with 95% confidence intervals .

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